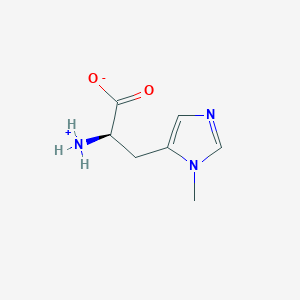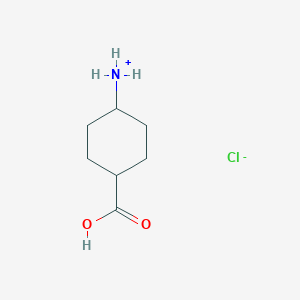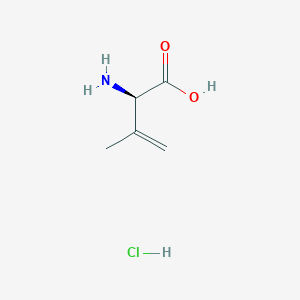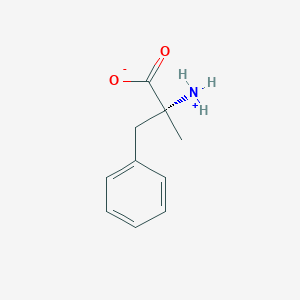
2-amino-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinazoline core with an amino group at the 2-position and a carbonyl group at the 4-position, making it a versatile scaffold for drug development and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1H-quinazolin-4-one can be achieved through various methods. One common approach involves the reaction of 2-aminobenzamide with formic acid under reflux conditions . Another method includes the cyclization of anthranilic acid derivatives with formamide . Additionally, copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines have been reported as efficient synthetic routes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4-one derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carbonyl positions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkyl halides. Reaction conditions often involve refluxing in solvents like ethanol or acetic acid .
Major Products
Major products formed from these reactions include substituted quinazolinones, dihydroquinazolinones, and various functionalized derivatives that exhibit enhanced biological activities .
Scientific Research Applications
2-amino-1H-quinazolin-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It exhibits various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-amino-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like myeloperoxidase, which plays a key role in antimicrobial defense . The compound can also interact with receptors and proteins involved in cell signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-1H-quinazolin-4-one include:
Quinazolin-4-one: Lacks the amino group at the 2-position.
2-phenylquinazolin-4-one: Features a phenyl group at the 2-position.
6-bromoquinazolin-4-one: Contains a bromine atom at the 6-position
Uniqueness
This structural feature contributes to its broad spectrum of biological activities and makes it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
2-amino-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8-10-6-4-2-1-3-5(6)7(12)11-8/h1-4H,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTFBAXSPXZDKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
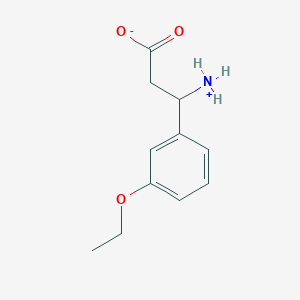
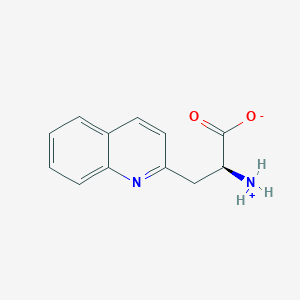
![[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B7721091.png)
![(3R)-3-azaniumyl-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B7721092.png)
![2-(8-Azaniumyl-1,4-dioxaspiro[4.5]decan-8-yl)acetate](/img/structure/B7721097.png)
![[Carboxy-(4-methoxyphenyl)methyl]azanium;chloride](/img/structure/B7721103.png)
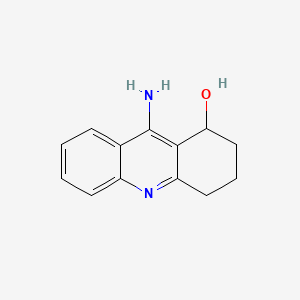

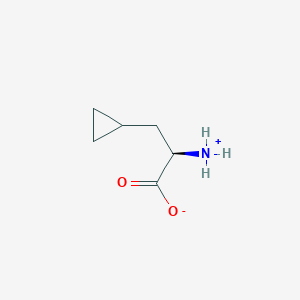
![2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate](/img/structure/B7721133.png)
